2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine family. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent such as xylene or toluene, often in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or ethylene glycol, and catalysts such as potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thienopyrimidine derivatives .
Scientific Research Applications
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it targets CDKs, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine . What sets 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart is its unique structure, which allows for specific interactions with molecular targets like CDKs . This specificity enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-17-14(20)13-11(6-9-21-13)16-15(17)22-10-12(19)18-7-4-2-3-5-8-18/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWGMJLKSQTFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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